N-[(E)-(5-methylfuran-2-yl)methylidene]-N'-phenylbenzene-1,4-diamine
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Overview
Description
N-[(5-methyl-2-furyl)methylene]-N’-phenyl-1,4-benzenediamine is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a phenyl group, and a benzenediamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-2-furyl)methylene]-N’-phenyl-1,4-benzenediamine typically involves the condensation reaction between 5-methyl-2-furaldehyde and N’-phenyl-1,4-benzenediamine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction can be represented as follows:
5-methyl-2-furaldehyde+N’-phenyl-1,4-benzenediamine→N-[(5-methyl-2-furyl)methylene]-N’-phenyl-1,4-benzenediamine
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-2-furyl)methylene]-N’-phenyl-1,4-benzenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.
Scientific Research Applications
N-[(5-methyl-2-furyl)methylene]-N’-phenyl-1,4-benzenediamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(5-methyl-2-furyl)methylene]-N’-phenyl-1,4-benzenediamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-2-furyl)methanol
- 5-Methylfurfural
- N-((5-METHYL-2-FURYL)METHYLENE)-4-PHENYL-1-PIPERAZINAMINE
Uniqueness
N-[(5-methyl-2-furyl)methylene]-N’-phenyl-1,4-benzenediamine is unique due to its specific combination of a furan ring, phenyl group, and benzenediamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H16N2O |
---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
4-[(5-methylfuran-2-yl)methylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C18H16N2O/c1-14-7-12-18(21-14)13-19-15-8-10-17(11-9-15)20-16-5-3-2-4-6-16/h2-13,20H,1H3 |
InChI Key |
XZRKVEWDEICOKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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